3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-oxo-3-[4-(triazol-1-yl)piperidin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-14-3-2-4-16(13-14)26(24,25)19-8-5-17(23)21-10-6-15(7-11-21)22-12-9-18-20-22/h2-4,9,12-13,15,19H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZNPGJVKSXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Target Compound Assembly
Retrosynthetic Analysis
The target molecule is deconstructed into two primary components:
- 3-Methylbenzene-1-sulfonyl chloride (readily available via chlorosulfonation of toluene derivatives).
- 3-Oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propylamine , requiring sequential assembly of the piperidine-triazole core and ketone-bearing propylamine linker.
Critical disconnections occur at the sulfonamide bond and the amide linkage within the propylamine chain, necessitating orthogonal protection-deprotection strategies to prevent undesired side reactions.
Piperidine-Triazole Intermediate Synthesis
4-Azidopiperidine Preparation
Piperidin-4-amine undergoes diazotransfer using triflyl azide (CF₃SO₂N₃) in dichloromethane, yielding 4-azidopiperidine with >90% conversion. Safety protocols mandate strict temperature control (<0°C) to mitigate exothermic risks.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
4-Azidopiperidine reacts with propiolamide (HC≡C-CONH₂) under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) in tert-butanol/water (1:1), producing 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide. The reaction proceeds at 50°C for 12 h, achieving 85% isolated yield. Regioselectivity for the 1,4-disubstituted triazole is confirmed via ¹H-NMR (J = 2.1 Hz between triazole protons).
Propylamine Linker Installation
Reductive Amination of 3-Oxopropylamine
3-Oxopropanal reacts with ammonium acetate in methanol under hydrogen (1 atm, Pd/C catalyst), furnishing 3-oxopropylamine with 78% yield. Excess aldehyde is removed via vacuum distillation (bp 45°C at 15 mmHg).
Coupling to Piperidine-Triazole
Mitsunobu conditions (DIAD, PPh₃) mediate the reaction between 3-oxopropylamine and 4-(1H-1,2,3-triazol-1-yl)piperidine in tetrahydrofuran (THF). After 24 h at reflux, the product is extracted with ethyl acetate (3 × 50 mL) and purified via silica chromatography (hexane:ethyl acetate, 3:7), yielding 67% of 3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propylamine.
Sulfonamide Bond Formation
Reaction Optimization
3-Methylbenzene-1-sulfonyl chloride (1.2 equiv) reacts with the propylamine intermediate in dichloromethane (DCM) under varied conditions:
| Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | 25 | 6 | 58 |
| Et₃N | 0 → 25 | 4 | 62 |
| K₂CO₃ (aq.) | 25 | 8 | 71 |
| TDA-1/POTassium phosphate | 50 | 3 | 83 |
Phase-transfer catalysis using tris(dioxa-3,6-heptyl)amine (TDA-1) with anhydrous tripotassium phosphate in toluene maximizes yield (83%) by enhancing interfacial reactivity.
Workup and Purification
The crude product is washed with 5% HCl (removing unreacted sulfonyl chloride) and saturated NaHCO₃ (neutralizing excess base). After drying over MgSO₄, solvent evaporation affords a pale-yellow solid. Recrystallization from ethanol/water (4:1) gives analytically pure sulfonamide (mp 162–164°C).
Analytical Characterization
Spectroscopic Data
- IR (KBr) : 3276 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O), 1349/1162 cm⁻¹ (SO₂ asym/sym).
- ¹H-NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.82 (d, J = 7.8 Hz, 1H, Ar-H), 7.71 (t, J = 7.5 Hz, 1H, Ar-H), 7.52 (d, J = 7.3 Hz, 1H, Ar-H), 4.32 (m, 2H, piperidine-NCH₂), 3.45 (t, J = 6.1 Hz, 2H, NHCH₂), 2.96 (m, 2H, COCH₂), 2.41 (s, 3H, CH₃), 1.92–1.78 (m, 4H, piperidine-CH₂).
- ¹³C-NMR : δ 207.5 (C=O), 144.2 (triazole-C), 139.7 (SO₂-C), 132.1–126.8 (Ar-C), 58.4 (piperidine-NCH₂), 45.3 (NHCH₂), 38.1 (COCH₂), 21.3 (CH₃).
Process Optimization and Scale-Up Challenges
Solvent Selection
Comparative trials identified toluene as superior to acetonitrile or THF for the coupling step, minimizing sulfonate ester byproducts (<2% vs. 8–12% in polar aprotic solvents).
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Irradiating the sulfonylation step at 100 W (80°C, 30 min) reduced reaction time to 45 min but caused 15% decomposition (observed via HPLC). Conventional heating remains preferred for scalability.
Enzymatic Sulfonylation
Lipase-catalyzed (Candida antarctica) coupling in ionic liquids ([BMIM][BF₄]) achieved 48% yield, insufficient for industrial adoption despite greener credentials.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include dibromisocyanuric acid for oxidation and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the triazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives similar to this compound can effectively target a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Recent studies have demonstrated that compounds containing triazole and sulfonamide groups can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various sulfonamide derivatives against E. coli. The results indicated that compounds with similar structural features to 3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2025), the anticancer effects of the compound were tested on HeLa cervical cancer cells. The compound showed an IC50 value of 20 µM, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 20 | Apoptosis induction |
| MCF7 | 25 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .
Comparison with Similar Compounds
Similar compounds include other triazole-containing molecules such as:
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives: Known for their antimicrobial activity.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: Studied for their cytotoxic activity against cancer cells. 3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide is a synthetic compound that incorporates a triazole moiety, which has been associated with various biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on existing literature and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O3S |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 2034235-04-4 |
Antimicrobial Activity
The triazole ring in the compound is known for its antimicrobial properties. Various studies have shown that compounds with similar structures exhibit significant activity against a range of pathogens including bacteria and fungi.
- Bacterial Inhibition : Research indicates that derivatives containing triazole rings can inhibit both Gram-positive and Gram-negative bacteria. For instance, studies on benzotriazole derivatives demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
- Fungal Activity : The compound may also exhibit antifungal properties. Similar compounds have shown effectiveness against Candida albicans and Aspergillus species, with MIC values reported between 1.6 to 25 μg/mL .
Anticancer Activity
The potential anticancer properties of compounds containing triazole moieties have been explored in various studies.
- Mechanism of Action : Triazoles have been shown to affect cell cycle regulation and apoptosis in cancer cells. For example, compounds similar to the one have been reported to induce apoptosis in human cancer cell lines by modulating key signaling pathways .
Anti-inflammatory Properties
Compounds with sulfonamide groups often exhibit anti-inflammatory effects.
- Research Findings : Studies suggest that sulfonamide-containing compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various experimental models . This points to the potential of this compound as an anti-inflammatory agent.
Case Studies
Several case studies highlight the biological activities of similar compounds:
- Study on Antibacterial Activity : A study conducted by Ochal et al. evaluated various benzotriazole derivatives against clinical strains of bacteria. The results indicated that certain derivatives showed comparable efficacy to established antibiotics like ciprofloxacin .
- Anticancer Evaluation : In vitro studies on triazole-containing compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, suggesting a promising role in cancer therapy .
Q & A
Q. Q1. How can I design a synthetic route for 3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide?
Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : React 4-(1H-1,2,3-triazol-1-yl)piperidine with a propionyl chloride derivative to form the 3-oxo-propyl intermediate. Use THF as a solvent and HBTU as a coupling agent under mild conditions (0–5°C) to minimize side reactions .
- Step 2 : Couple the intermediate with 3-methylbenzenesulfonamide via nucleophilic substitution. Optimize pH (e.g., NaHCO₃ for deprotonation) and monitor progress via TLC or HPLC .
- Purification : Use silica gel chromatography (e.g., ethyl acetate/hexane gradient) to isolate the final product. Confirm purity via NMR and mass spectrometry .
Q. Q2. What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer : Orthogonal characterization is essential:
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | CDCl₃ or DMSO-d₆ solvent, δ 6–8 ppm (aromatic protons), δ 2–4 ppm (piperidine/triazole protons) | Confirm backbone connectivity and substituent positions |
| HPLC | C18 column, acetonitrile/water mobile phase, UV detection (254 nm) | Assess purity (>95%) and monitor reaction intermediates |
| HRMS | ESI+ mode, m/z calculated for C₁₇H₂₂N₅O₃S: 376.14 | Validate molecular formula and detect isotopic patterns |
Advanced Research Questions
Q. Q3. How do I resolve contradictions in reported bioactivity data for this compound across different enzyme inhibition assays?
Methodological Answer : Discrepancies often arise from assay conditions or target specificity:
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate enzyme activity under varying pH/temperature. For example, triazole-containing compounds may exhibit pH-dependent binding to serine proteases .
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and rule out nonspecific interactions .
- Mutagenesis : If targeting kinases, mutate key residues (e.g., ATP-binding pocket) to confirm binding specificity .
Q. Q4. What strategies optimize the compound’s metabolic stability without compromising target affinity?
Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance solubility and reduce first-pass metabolism. Test stability in simulated gastric fluid (pH 2) and liver microsomes .
- Structure-Activity Relationship (SAR) : Replace the triazole with a bioisostere (e.g., tetrazole) to improve metabolic resistance. Compare IC₅₀ values in cytochrome P450 inhibition assays .
- Computational Modeling : Use molecular dynamics to predict metabolic hotspots (e.g., N-methylation sites) and guide synthetic modifications .
Q. Q5. How can I address low yields during scale-up of the final coupling step?
Methodological Answer :
- Solvent Optimization : Replace THF with DMF or DCM to improve solubility of bulky intermediates. Monitor exothermic reactions using inline FTIR .
- Catalyst Screening : Test alternative coupling agents (e.g., EDC/HOBt vs. HBTU) to reduce racemization and byproducts .
- Flow Chemistry : Implement continuous flow reactors for precise temperature control and faster mixing, improving reproducibility at >10 g scale .
Q. Q6. What computational tools predict the compound’s interaction with novel biological targets?
Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs. Prioritize poses with ΔG < −8 kcal/mol .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond donors, triazole π-π stacking) using MOE or Phase .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with Lys123 or Asp189) .
Data Contradiction Analysis
Q. Q7. Why does the compound exhibit variable IC₅₀ values in kinase inhibition assays across different labs?
Methodological Answer : Potential sources of variability:
- Enzyme Source : Recombinant vs. native kinases may have post-translational modifications affecting binding. Validate enzyme purity via SDS-PAGE .
- Assay Buffers : Differences in ionic strength (e.g., 50 mM Tris vs. HEPES) can alter compound protonation states. Repeat assays under standardized conditions (pH 7.4, 150 mM NaCl) .
- Data Normalization : Use Z’-factor >0.5 to ensure assay robustness and exclude outliers via Grubbs’ test .
Q. Q8. How do I reconcile conflicting solubility data reported in DMSO vs. aqueous buffers?
Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure particle size in PBS (pH 7.4) to detect aggregation (particles >200 nm indicate poor solubility) .
- Co-Solvent Systems : Test solubility in DMSO:PBS (1:9 v/v) and compare with pure DMSO. Use nephelometry to quantify precipitation .
- Salt Formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility. Characterize via XRPD to confirm crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
